molecular formula C22H18Cl2N4O4 B4381501 4-[((E)-1-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

4-[((E)-1-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4381501
M. Wt: 473.3 g/mol
InChI Key: QCSBJMNLWPBNSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[((E)-1-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[((E)-1-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions typically include the use of solvents such as tetrahydrofuran (THF) and reagents like triphenylphosphine and azodicarboxylates. The process may involve cooling to 0°C using an ice bath and stirring at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[((E)-1-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may result in a compound with increased hydrogen content.

Scientific Research Applications

4-[((E)-1-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[((E)-1-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[((E)-1-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

4-[[5-[(2,6-dichlorophenoxy)methyl]furan-2-yl]methylideneamino]-N-(furan-2-ylmethyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N4O4/c1-28-20(22(29)26-10-14-4-3-9-30-14)19(12-27-28)25-11-15-7-8-16(32-15)13-31-21-17(23)5-2-6-18(21)24/h2-9,11-12H,10,13H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSBJMNLWPBNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)N=CC2=CC=C(O2)COC3=C(C=CC=C3Cl)Cl)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[((E)-1-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
4-[((E)-1-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
4-[((E)-1-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
4-[((E)-1-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
4-[((E)-1-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
4-[((E)-1-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

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